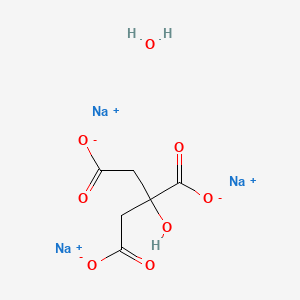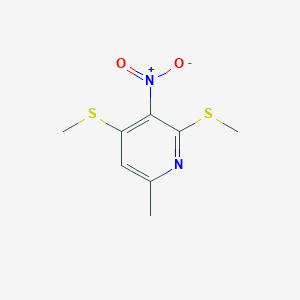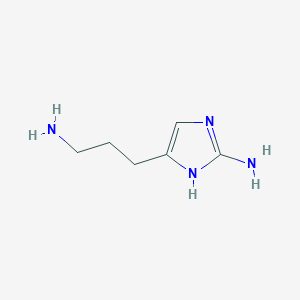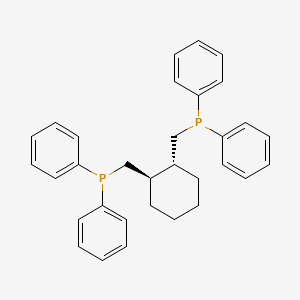
2,3-Dimethoxy-5-methylbenzaldehyde
Descripción general
Descripción
2,3-Dimethoxy-5-methylbenzaldehyde, also known as DMB, is a synthetic compound widely used in scientific research. It is a member of the aldehyde family and has a molecular weight of 178.2 g/mol. DMB is a white to light yellow crystalline powder with a melting point of 56-58°C.
Aplicaciones Científicas De Investigación
Antifungal Agent Development
2,3-Dimethoxy-5-methylbenzaldehyde: has been identified as a compound with potent antifungal activity. It disrupts the cellular antioxidation systems of fungi, which is an effective method for controlling fungal pathogens . This compound can serve as a chemosensitizing agent, enhancing the efficacy of conventional antifungal drugs or fungicides, potentially reducing treatment costs and side effects .
Pharmacological Research
In pharmacology, benzaldehydes like 2,3-Dimethoxy-5-methylbenzaldehyde are explored for their redox-active properties. They target cellular antioxidation components such as superoxide dismutases and glutathione reductase, which are crucial for maintaining the redox balance within cells . This property can be harnessed to develop new therapeutic agents.
Organic Synthesis
This compound is valuable in organic synthesis, particularly in reactions at the benzylic position. It can undergo various chemical transformations, including free radical bromination and nucleophilic substitution, which are fundamental reactions in organic chemistry . These reactions are essential for creating complex molecules and intermediates in synthetic pathways.
Analytical Chemistry
The compound’s unique structure makes it a candidate for use in analytical chemistry as a standard or reagent. Its well-defined characteristics, such as melting point and molecular weight, allow it to be used in calibrating instruments or as a reference material in various analytical methods .
Biochemical Research
In biochemistry, the redox properties of benzaldehydes can be utilized to study cellular processes involving oxidative stress and antioxidation pathways. By disrupting these systems, researchers can better understand the role of oxidative stress in diseases and the potential therapeutic targets within these pathways .
Mecanismo De Acción
Target of Action
The primary targets of 2,3-Dimethoxy-5-methylbenzaldehyde are the cellular antioxidation systems . These systems play a crucial role in maintaining the redox homeostasis of cells and protecting them from oxidative stress .
Mode of Action
This compound interacts with its targets by disrupting the cellular antioxidation systems . It acts as a redox-active compound, destabilizing cellular redox homeostasis and inhibiting microbial growth . The antifungal activity of this compound increases with the presence of an ortho-hydroxyl group in the aromatic ring .
Biochemical Pathways
The affected pathways primarily involve the oxidative stress-response pathway . The compound’s action leads to disruption of these pathways, particularly impacting components such as superoxide dismutases and glutathione reductase . These components play a significant role in the antioxidation system of fungi .
Result of Action
The action of 2,3-Dimethoxy-5-methylbenzaldehyde results in effective inhibition of fungal growth . It achieves this by disrupting the cellular antioxidation systems, thereby destabilizing the redox homeostasis within the fungal cells .
Propiedades
IUPAC Name |
2,3-dimethoxy-5-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-4-8(6-11)10(13-3)9(5-7)12-2/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKPYPQAAVDBPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470242 | |
| Record name | 2,3-Dimethoxy-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethoxy-5-methylbenzaldehyde | |
CAS RN |
5701-86-0 | |
| Record name | 2,3-Dimethoxy-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-amino-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B1600508.png)


![8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol Hydrochloride](/img/structure/B1600515.png)

![Methyl 2-chlorobenzo[d]oxazole-5-carboxylate](/img/structure/B1600521.png)
![5,8-Diazaspiro[3.5]nonane](/img/structure/B1600522.png)




